4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline 4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20537283
InChI: InChI=1S/C14H15ClN2O3/c1-8-16-11-6-12(18-2)13(5-10(11)14(15)17-8)20-9-3-4-19-7-9/h5-6,9H,3-4,7H2,1-2H3/t9-/m0/s1
SMILES:
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.73 g/mol

4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline

CAS No.:

Cat. No.: VC20537283

Molecular Formula: C14H15ClN2O3

Molecular Weight: 294.73 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline -

Specification

Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
IUPAC Name 4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline
Standard InChI InChI=1S/C14H15ClN2O3/c1-8-16-11-6-12(18-2)13(5-10(11)14(15)17-8)20-9-3-4-19-7-9/h5-6,9H,3-4,7H2,1-2H3/t9-/m0/s1
Standard InChI Key WUEYQYJDROCGJG-VIFPVBQESA-N
Isomeric SMILES CC1=NC2=CC(=C(C=C2C(=N1)Cl)O[C@H]3CCOC3)OC
Canonical SMILES CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC3CCOC3)OC

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline delineates its structure:

  • A quinazoline core (a bicyclic system comprising fused benzene and pyrimidine rings) substituted at positions 4, 7, 2, and 6.

  • Position 4: Chlorine atom.

  • Position 7: Methoxy group (-OCH₃).

  • Position 2: Methyl group (-CH₃).

  • Position 6: (3S)-Oxolan-3-yloxy group (a tetrahydrofuran ring attached via an ether linkage).

The molecular formula is C₁₇H₁₈ClN₃O₄, yielding a molecular weight of 363.80 g/mol (calculated using atomic masses from PubChem ).

Stereochemical Considerations

The (3S)-oxolan-3-yloxy group introduces chirality at the tetrahydrofuran ring’s third carbon. Stereoselective synthesis would be critical to ensure the desired (S)-configuration, as enantiomeric purity often influences biological activity .

Table 1: Structural Comparison with Analogous Quinazolines

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₇H₁₈ClN₃O₄363.804-Cl, 7-OCH₃, 2-CH₃, 6-(3S-oxolan-3-yl-oxy)
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine C₁₆H₂₀ClN₃O₃337.804-Cl, 7-OCH₃, 6-(3-morpholinopropoxy)
4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline C₁₆H₂₀ClN₃O₂321.804-Cl, 6-OCH₃, 7-(1-methylpiperidin-4-yl-methoxy)

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis likely begins with functionalization of the quinazoline core. A plausible route involves:

  • Quinazoline Ring Construction: Cyclization of anthranilic acid derivatives with nitriles or amides under acidic conditions .

  • Substituent Introduction:

    • Chlorination at Position 4: Using POCl₃ or other chlorinating agents .

    • Methoxy Group at Position 7: Nucleophilic aromatic substitution with methanol or methoxide ions .

    • Methyl Group at Position 2: Friedel-Crafts alkylation or directed ortho-metalation strategies.

    • 6-(3S-Oxolan-3-yl-oxy) Installation: Mitsunobu reaction coupling (3S)-oxolan-3-ol with a hydroxylated quinazoline intermediate .

Hypothetical Reaction Conditions

Building on methods from analogous syntheses :

Table 2: Proposed Synthesis Steps

StepReactionReagents/ConditionsYield (Hypothetical)
1Quinazoline core formationAnthranilic acid, DMSO, K₂CO₃, H₂O₂ 85–90%
2Chlorination at C4POCl₃, reflux, 6–8 hrs 75–80%
3Methoxylation at C7NaOMe, DMF, 80°C, 4 hrs 70–75%
4Methylation at C2CH₃I, K₂CO₃, DMF, 60°C 65–70%
5Coupling with (3S)-oxolan-3-olDIAD, PPh₃, THF, 0°C to RT 50–60%

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Likely sensitive to strong acids/bases due to the hydrolytically labile chloro and ether groups. Storage under inert gas (N₂/Ar) at 2–8°C is recommended .

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (s, 1H, C5-H), 7.20 (s, 1H, C8-H), 4.80–4.70 (m, 1H, oxolan-OCH), 3.90 (s, 3H, OCH₃), 2.70 (s, 3H, C2-CH₃) .

  • MS (ESI+): m/z 364.1 [M+H]⁺.

Biological Activity and Applications

Anticancer Hypotheses

Similar compounds exhibit antiproliferative effects in vitro. For example, 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline showed IC₅₀ = 12 nM against breast cancer cell lines . The target compound’s tetrahydrofuran moiety could improve blood-brain barrier penetration, expanding therapeutic scope.

Challenges and Future Directions

  • Stereochemical Purity: Asymmetric synthesis of the (3S)-oxolan moiety requires chiral catalysts or resolution techniques.

  • Metabolic Stability: Ether linkages may be susceptible to cytochrome P450 oxidation, necessitating prodrug strategies.

  • Target Validation: High-throughput screening against kinase panels is needed to identify precise biological targets.

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